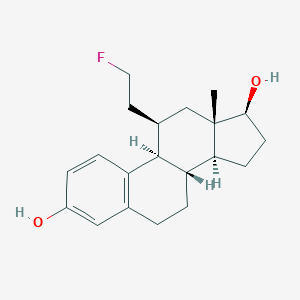
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol, also known as 2-Fluoroestradiol (2-FE), is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in treating various diseases.
Mechanism Of Action
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol binds to estrogen receptors in a similar manner to natural estradiol, leading to the activation of various signaling pathways. However, due to its structural modifications, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has a higher binding affinity for estrogen receptors, leading to a more potent effect.
Biochemical And Physiological Effects
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have similar effects to natural estradiol, including the stimulation of cell growth and proliferation in estrogen receptor-positive breast cancer cells. However, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has also been shown to have bone-building effects, making it a potential treatment for osteoporosis.
Advantages And Limitations For Lab Experiments
The advantages of using 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol in lab experiments include its high binding affinity for estrogen receptors, making it a potent tool for studying estrogen-related diseases. Additionally, its bone-building effects make it a useful tool for studying osteoporosis. However, the limitations include its synthetic nature, which may limit its use in certain experiments.
Future Directions
For the study of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol include its potential use in the treatment of breast cancer and osteoporosis. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in other estrogen-related disorders, such as endometriosis and uterine fibroids, should also be explored.
Conclusion:
In conclusion, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol is a synthetic estrogen compound that has gained significant attention in recent years due to its potential applications in scientific research. Its high binding affinity for estrogen receptors and bone-building effects make it a useful tool for studying estrogen-related diseases. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of other estrogen-related disorders.
Synthesis Methods
The synthesis of 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been achieved using various methods, including the reaction of 2-fluoroethanol with estrone in the presence of a Lewis acid catalyst, and the reduction of 2-fluoro-17β-estradiol using sodium borohydride. The latter method is preferred due to its higher yield and purity.
Scientific Research Applications
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been studied for its potential use in treating breast cancer, osteoporosis, and other estrogen-related disorders. It has been shown to have a higher binding affinity for estrogen receptors than natural estradiol, making it a potential candidate for the treatment of estrogen receptor-positive breast cancer. Additionally, 11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-dioladiol has been shown to have bone-building effects, making it a potential treatment for osteoporosis.
properties
CAS RN |
129000-35-7 |
|---|---|
Product Name |
11-(2-Fluoroethyl)estra-1,3,5(10)-triene-3,17-diol |
Molecular Formula |
C20H27FO2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-20-11-13(8-9-21)19-15-5-3-14(22)10-12(15)2-4-16(19)17(20)6-7-18(20)23/h3,5,10,13,16-19,22-23H,2,4,6-9,11H2,1H3/t13-,16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
MNDCNBSELADRIV-ZFRJDGDFSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)CCF |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
Canonical SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)CCF |
synonyms |
11-(2-fluoroethyl)estra-1,3,5(10)-triene-3,17-diol 11-(2-fluoroethyl)estradiol FETS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
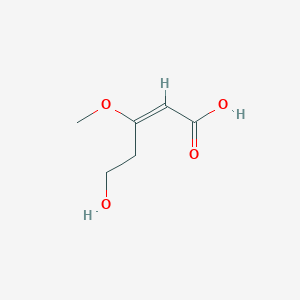

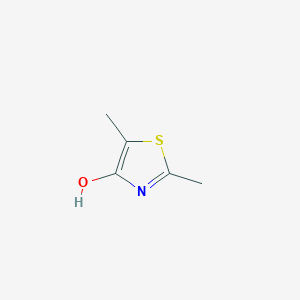
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
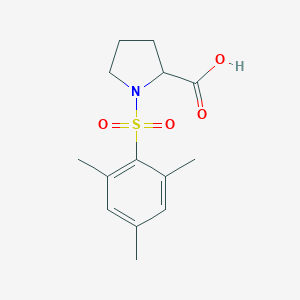

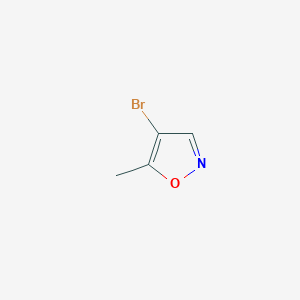
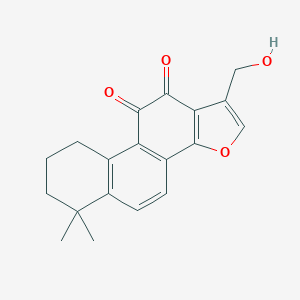
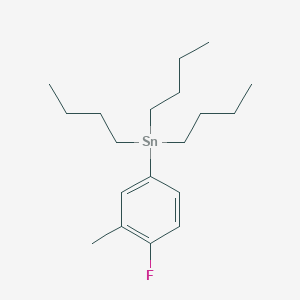
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)